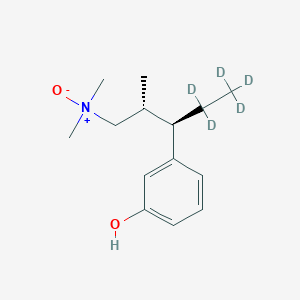
2-Amino-5-methylpyridine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-methylpyridine-d6 is a deuterated form of 2-Amino-5-methylpyridine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl and amino groups. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylpyridine-d6 typically involves the deuteration of 2-Amino-5-methylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O). The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous purification steps, including distillation and crystallization .
化学反应分析
Types of Reactions
2-Amino-5-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
科学研究应用
2-Amino-5-methylpyridine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications .
作用机制
The mechanism of action of 2-Amino-5-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of deuterium atoms can alter the compound’s physical and chemical properties, leading to changes in reaction rates and pathways. This makes it a valuable tool for studying reaction mechanisms and molecular interactions .
相似化合物的比较
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-4-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-6-methylpyridine
Uniqueness
2-Amino-5-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can influence reaction kinetics and stability, making the compound particularly useful in studies requiring precise control over reaction conditions and pathways .
属性
CAS 编号 |
916979-10-7 |
|---|---|
分子式 |
C6H8N2 |
分子量 |
114.18 g/mol |
IUPAC 名称 |
3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D |
InChI 键 |
CMBSSVKZOPZBKW-RLTMCGQMSA-N |
手性 SMILES |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])N)[2H] |
规范 SMILES |
CC1=CN=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)





![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)


